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Abstract
SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the

targeted degradation of mutant BRAF proteins, a key driver in various cancers. This document

provides a comprehensive technical overview of SJF-0628, including its mechanism of action,

chemical properties, and preclinical data. Detailed experimental protocols and quantitative data

are presented to facilitate further research and development.

Introduction
The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the

V600E mutation being the most common. While BRAF inhibitors like vemurafenib have shown

clinical efficacy, the development of resistance remains a significant challenge. SJF-0628
represents a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to induce

the degradation of mutant BRAF proteins, offering a potential advantage over traditional

occupancy-based inhibitors.

SJF-0628 is a heterobifunctional molecule composed of three key components: a ligand that

binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the

BRAF inhibitor vemurafenib.[1][2][3] This design allows SJF-0628 to recruit the VHL E3 ligase

to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the

proteasome.
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Chemical and Physical Properties
SJF-0628 is a complex small molecule with the following properties:

Property Value Reference

Molecular Formula C₅₁H₅₇F₂N₉O₇S₂ [3][4][5]

Molecular Weight 1010.19 g/mol [3]

CAS Number 2413035-41-1 [3][4][5]

Purity ≥98% [3]

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C [3]

Mechanism of Action
SJF-0628 functions as a PROTAC to induce the selective degradation of mutant BRAF. The

proposed mechanism involves the formation of a ternary complex between the mutant BRAF

protein, SJF-0628, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from

the E2 ubiquitin-conjugating enzyme to the BRAF protein, marking it for degradation by the 26S

proteasome.

Figure 1: Mechanism of action of SJF-0628.

Preclinical Efficacy
In Vitro Activity
SJF-0628 has demonstrated potent and selective degradation of various BRAF mutants in

cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition
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Cell Line
BRAF
Status

DC₅₀ (nM) Dₘₐₓ (%) EC₅₀ (nM) Reference

SK-MEL-28
Homozygous

BRAFV600E
6.8 >95 37 [1]

A375
Homozygous

BRAFV600E
- - - [1]

SK-MEL-239

C4

BRAFWT/BR

AF-

p61V600E

72 >80 218 [1]

HCC-364 vr1

BRAFWT/BR

AF-

p61V600E

147 >90 - [1]

CAL-12-T
Homozygous

BRAFG466V
23 >90 - [1]

H1666
Heterozygous

BRAFG466V
29 >80 - [1]

DU-4475 - - - 163 [6]

Colo-205 - - - 37.6 [6]

LS-411N - - - 96.3 [6]

HT-29 - - - 53.6 [6]

RKO - - - <1000 [6]

Table 2: Kinase Inhibitory Activity

Kinase IC₅₀ (nM) Reference

BRAFWT 5.8 [1]

BRAFV600E 1.87 [1]
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In Vivo Activity
In a xenograft model using SK-MEL-246 cells, SJF-0628 demonstrated significant anti-tumor

activity.[6] Administration of SJF-0628 at 50 mg/kg twice daily or 100 mg/kg once daily led to

tumor shrinkage.[6] The treatment also resulted in marked degradation of BRAF and reduced

MAPK signaling in the xenograft tumors.[6]

Experimental Protocols
Cell Culture and Treatment
Inducible NIH3T3 cells expressing V5-BRAF constructs were cultured and treated with 100-200

ng/mL of doxycycline for 24 hours to induce BRAF expression.[1][2] Cells were then treated

with increasing concentrations of SJF-0628.[1][2] For washout experiments, SK-MEL-28 cells

were treated with SJF-0628 for 24 hours, after which the compound was removed, and BRAF

levels were monitored over time.[1]

Western Blotting
To assess protein degradation, cells were lysed and protein concentrations were determined.

Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and

probed with primary antibodies against BRAF, p-MEK, p-ERK, and a loading control (e.g., actin

or tubulin). Following incubation with secondary antibodies, protein bands were visualized.

Cell Viability Assays
Cell proliferation was measured using assays such as CellTiter-Glo. Cells were seeded in 96-

well plates and treated with various concentrations of SJF-0628 for a specified period (e.g., 3-5

days).[6] Cell viability was then determined according to the manufacturer's protocol.

In Vivo Xenograft Studies
Female nu/nu mice were subcutaneously implanted with cancer cells (e.g., SK-MEL-246).[7]

Once tumors reached a certain volume, mice were treated with SJF-0628 or vehicle control via

intraperitoneal (i.p.) injection.[6][7] Tumor volumes and body weights were measured regularly.

[7]
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Figure 2: General experimental workflow for evaluating SJF-0628.

Signaling Pathway Analysis
SJF-0628-mediated degradation of mutant BRAF leads to the downregulation of the

MAPK/ERK signaling pathway. This is evidenced by the decreased phosphorylation of MEK

and ERK in treated cells.[1][2][6]
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Figure 3: Impact of SJF-0628 on the MAPK/ERK signaling pathway.

Conclusion
SJF-0628 is a promising preclinical candidate that effectively and selectively degrades mutant

BRAF proteins. Its ability to overcome resistance mechanisms associated with traditional BRAF

inhibitors warrants further investigation. The data presented in this guide provide a solid
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foundation for researchers and drug developers to explore the full therapeutic potential of SJF-
0628 in the treatment of BRAF-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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